4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound that belongs to the class of fluorinated pyridines and piperazine derivatives. This compound is of significant interest due to its unique chemical structure, which combines a fluoropyridine moiety with a piperazine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde typically involves the reaction of 3-fluoropyridine with piperazine under controlled conditions. One common method includes the use of a palladium-catalyzed Buchwald-Hartwig amination reaction, where 3-fluoropyridine is reacted with piperazine in the presence of a palladium catalyst and a base . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: 4-(3-Fluoropyridin-2-yl)piperazine-1-carboxylic acid.
Reduction: 4-(3-Fluoropyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluoropyridine moiety enhances the compound’s binding affinity to these targets, while the piperazine ring provides structural flexibility, allowing for optimal interactions with the active sites of enzymes or receptors . This dual functionality makes the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)piperazine: A piperazine derivative known for its use as an α2-adrenergic receptor antagonist.
1-(3-Fluoro-2-pyridinyl)piperazine: Similar to 4-(3-Fluoropyridin-2-yl)piperazine-1-carbaldehyde but lacks the aldehyde group, making it less reactive in certain chemical transformations.
1-(2-Trifluoromethylpyridin-4-yl)piperazine: Contains a trifluoromethyl group instead of a fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both a fluoropyridine moiety and an aldehyde group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
85386-88-5 |
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Molecular Formula |
C10H12FN3O |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
4-(3-fluoropyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C10H12FN3O/c11-9-2-1-3-12-10(9)14-6-4-13(8-15)5-7-14/h1-3,8H,4-7H2 |
InChI Key |
LVESHKJRSWARMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)C2=C(C=CC=N2)F |
Origin of Product |
United States |
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